molecular formula C23H22O4 B1586932 Ethyl 3,5-bis(benzyloxy)benzoate CAS No. 50841-46-8

Ethyl 3,5-bis(benzyloxy)benzoate

Cat. No.: B1586932
CAS No.: 50841-46-8
M. Wt: 362.4 g/mol
InChI Key: RQXAEHUFPQJLDD-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis(benzyloxy)benzoate is an organic compound with the molecular formula C23H22O4. It is a derivative of benzoic acid, where the hydrogen atoms on the 3rd and 5th positions of the benzene ring are replaced by benzyloxy groups, and the carboxylic acid group is esterified with ethanol.

Mechanism of Action

are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters are readily synthesized and naturally abundant .

Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction .

The reduction of esters can form alcohols or aldehydes depending on the reducing agent .

Biochemical Analysis

Biochemical Properties

Ethyl 3,5-bis(benzyloxy)benzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions at the benzylic position can lead to changes in the stability and activity of cellular proteins, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the benzylic position. These interactions can lead to the formation of free radicals, which can subsequently react with other biomolecules. The compound can also undergo nucleophilic substitution and oxidation reactions, which can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which can lead to changes in the compound’s activity over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. The compound’s interactions with β-adrenergic receptors suggest that it could be used as a bronchodilator agent, but high doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include benzylic oxidations and reductions. The compound’s benzylic hydrogens are activated toward free radical attack, which can lead to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-bis(benzyloxy)benzoate can be synthesized through a multi-step process involving the protection of hydroxyl groups, esterification, and benzylation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-bis(benzyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3,5-bis(benzyloxy)benzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 3,5-bis(benzyloxy)benzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent positions and ester groups.

Properties

IUPAC Name

ethyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-21(26-16-18-9-5-3-6-10-18)15-22(14-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXAEHUFPQJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198882
Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50841-46-8
Record name Ethyl 3,5-bis(phenylmethoxy)benzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=50841-46-8
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Synthesis routes and methods

Procedure details

To a solution of ethyl-3,5-dihydroxy benzoate, 3 (16.8 g, 92 mmol) in acetone (350 mL) were added potassium carbonate (27.6 g, 200 mmol) and benzyl bromide (23.8 mL, 200 mmol) and stirred at room temperature for 9 h. Reaction mixture was filtered, concentrated on rotavapor and the crude product purified by column chromatography to afford 8. Yield 24.7 g (74%); mp 63-65° C.; MS (FAB) 363 (M++1); IR (KBr) 1824, 1708; 1H NMR (200 MHz, CDCl3) δ 7.34-7.35 (m, 10H), 7.30 (d, J=2.3 Hz, 2H), 6.79 (t, J=2.2 Hz, 1H), 5.07 (s, 4H), 4.36 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H).
[Compound]
Name
ethyl-3,5-dihydroxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the molecular structure of the title compound in the context of non-linear optical properties?

A1: The research paper focuses on the crystal structure of the title compound, which incorporates Ethyl 3,5-bis(benzyloxy)benzoate as a substituent. The study reveals that the furan ring and the indolylidene ring system within the molecule are not co-planar, exhibiting an inclination of 18.52° []. This non-planar arrangement is crucial because non-linear optical properties typically arise from molecules lacking a center of symmetry. While the specific arrangement in this compound did not lead to a non-centrosymmetric lattice structure (a requirement for bulk non-linear optical behavior), the research highlights how subtle structural modifications can influence the overall symmetry and potential for non-linear optical applications.

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